3-Phenylpropionitrile

描述

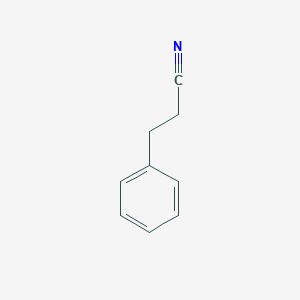

Structure

2D Structure

属性

IUPAC Name |

3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRWYXSKEHUQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060949 | |

| Record name | Benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

261.00 °C. @ 760.00 mm Hg | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

645-59-0 | |

| Record name | Benzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Y1JYN13Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1 °C | |

| Record name | Benzenepropanenitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways

Physical Properties

3-Phenylpropionitrile is a clear, colorless to light yellow liquid at room temperature. Its key physical characteristics are summarized in the table below.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear colorless to light yellow liquid | |

| Density | 1.001 g/mL at 25 °C | |

| Melting Point | -2 to -1 °C | |

| Boiling Point | 113 °C at 9 mmHg (261 °C at 760 mmHg) | |

| Solubility | 1.68 g/L in water (calculated) |

| Refractive Index | n20/D 1.521 | |

Chemical Properties

The chemical reactivity of this compound is dictated by its two primary functional components: the nitrile group and the aromatic benzene (B151609) ring.

Nitrile Group Reactivity : The cyano group (-C≡N) is highly reactive. The carbon atom is electrophilic, making it susceptible to nucleophilic addition reactions. The triple bond can undergo reduction to a primary amine or hydrolysis to a carboxylic acid.

Aromatic Ring Reactivity : The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the ring.

Enzyme-Mediated Routes

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons of the phenyl group, typically appearing as a multiplet in the range of 7.1-7.4 ppm. The two methylene (B1212753) groups (-CH₂-) adjacent to the phenyl ring and the nitrile group would appear as distinct triplets further upfield.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information about the carbon framework of the molecule. It would show distinct signals for the nitrile carbon, the two methylene carbons, and the carbons of the phenyl ring (including the substituted ipso-carbon and the ortho, meta, and para carbons).

IR Spectroscopy : Infrared spectroscopy is particularly useful for identifying the nitrile functional group. This compound displays a characteristic strong absorption band around 2247-2250 cm⁻¹, which is indicative of the C≡N stretching vibration.

Synthesis of 3 Phenylpropionitrile

From 2-Phenylethyl Halides

A common laboratory method involves the nucleophilic substitution of a 2-phenylethyl halide, such as 2-phenylethyl bromide, with a cyanide salt like sodium cyanide (NaCN). The reaction is typically carried out in a suitable solvent, such as acetone, under reflux conditions.

C₆H₅CH₂CH₂Br + NaCN → C₆H₅CH₂CH₂CN + NaBr

Conversion to 3-Phenylpropylamine (B116678) (PPA)

Heterogeneous Catalytic Hydrogenation over Palladium on Carbon (Pd/C)

Hydrocyanation of Styrene

The addition of hydrogen cyanide (HCN) across the double bond of styrene, a process known as hydrocyanation, can also yield this compound. This reaction often requires a catalyst, and regioselectivity can be an important consideration. The addition of a Lewis acid can influence the reaction to favor the formation of the linear product, this compound.

Enzymatic Hydrolysis to 3-Phenylpropionic Acid

Other Methods

Other reported synthetic pathways include the dehydration of 3-phenylpropanamide. This can be achieved by heating the amide with a dehydrating agent. Additionally, synthesis from 3-phenylpropanol has been described, involving a reaction with ammonia (B1221849) in the presence of specific catalysts like cuprous iodide. An enzymatic synthesis has also been demonstrated, using phenylacetaldoxime dehydratase to convert Z-3-phenylpropionaldoxime into this compound in high yield.

Chemical Reactions of 3 Phenylpropionitrile

Reduction to 3-phenylpropan-1-amine

The cyano group can be readily reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as sodium borohydride (B1222165) or palladium on carbon. This reaction is significant as it provides a pathway to valuable amine compounds.

C₆H₅CH₂CH₂CN + 4[H] → C₆H₅CH₂CH₂CH₂NH₂

Hydrolysis to 3-phenylpropanoic acid

Under acidic or basic conditions, the nitrile group undergoes hydrolysis to form a carboxylic acid. Heating this compound with an aqueous acid (like HCl or H₂SO₄) or a base (like NaOH) results in the formation of 3-phenylpropanoic acid. This reaction proceeds through an amide intermediate.

C₆H₅CH₂CH₂CN + 2H₂O + H⁺ → C₆H₅CH₂CH₂COOH + NH₄⁺

Grignard Reaction

This compound can react with Grignard reagents (R-MgX). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-phenylbutan-2-one.

C₆H₅CH₂CH₂CN + CH₃MgBr → Intermediate

Intermediate + H₃O⁺ → C₆H₅CH₂CH₂C(=O)CH₃ + NH₃

Applications of 3 Phenylpropionitrile

Applications in Advanced Organic Synthesis

In the field of coordination chemistry, cyanometallates are crucial building blocks for creating porous materials and coordination polymers, often referred to as metal-organic frameworks (MOFs). Hofmann-type clathrates are a class of these materials, originally described as [Ni(CN)₂(NH₃)]·C₆H₆, which incorporate organic molecules as co-ligands to expand the structural diversity of cyanide-bridged networks. While nitriles like 3-phenylpropionitrile are not cyanometallates themselves, they are precursors to the cyanide ligands essential for forming these structures. The versatile chemistry of the nitrile group allows for its potential incorporation into or transformation to create cyanometallate linkers used in the targeted assembly of complex architectures.

Microwave Spectroscopy

Flavor and Fragrance Industry Applications

This compound is utilized in the flavor and fragrance industry. It is occasionally used in perfume compositions, often as a minor component in artificial floral absolutes. The compound can be incorporated into heavy or exotic floral fragrances such as Stephanotis, Tiare, or Ginger Lily. Its scent is described as having a warm, piquant, and vegetable-like pungency, which is also applied in flavor compositions for seasonings and spice blends. In the food industry, it is found naturally in plants like watercress and various species of the Brassica genus, including kale and mustard.

Chromatographic Purity Determination

Chromatographic methods are fundamental to assessing the purity of this compound by separating it from impurities and starting materials. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. By employing a stationary phase and a mobile phase, HPLC separates components of a mixture based on their differential affinities for these two phases. For an aromatic compound like this compound, reversed-phase HPLC is typically the method of choice.

In this setup, a nonpolar stationary phase (commonly C18-silica) is used in conjunction with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation mechanism relies on the principle that more nonpolar compounds will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. A UV detector is commonly used for quantification, as the phenyl group in this compound absorbs UV light effectively, typically monitored at wavelengths around 210 nm or 254 nm. The purity is generally calculated using an area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Table 1: Illustrative HPLC Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Column Temp. | 35 °C |

| Injection Vol. | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This advancement results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for high-throughput analysis and for monitoring chemical reactions in near real-time. chromatographyonline.comlcms.cz

For this compound, a UHPLC-UV method would allow for rapid purity checks with run times often under two minutes. chromatographyonline.com The enhanced resolution is particularly beneficial for separating closely related impurities from the main compound peak. The fundamental conditions, such as the use of a C18 column and a UV detector, remain similar to conventional HPLC, but the system is optimized to handle the higher backpressures generated by the smaller particles. researchgate.net

Advanced Characterization for Impurities and Byproducts

The synthesis of this compound or its conversion into other valuable chemicals, such as 3-phenylpropylamine (B116678) via hydrogenation, can lead to the formation of various impurities and byproducts. Identifying and quantifying these species is crucial for process optimization and quality control.

During the catalytic hydrogenation of nitriles like this compound to form primary amines (e.g., 3-phenylpropylamine), the formation of secondary and tertiary amines is a common side reaction. wikipedia.orgcommonorganicchemistry.com These byproducts arise from the reaction of the primary amine product with the intermediate imine species formed during the reduction process. wikipedia.org

The reaction pathway is as follows:

Primary Amine Formation: this compound is reduced to an intermediate imine, which is then further reduced to the primary amine, 3-phenylpropylamine.

Secondary Amine Formation: The newly formed 3-phenylpropylamine can react with the imine intermediate, which, after reduction, yields the secondary amine, di-(3-phenylpropyl)amine.

Tertiary Amine Formation: The secondary amine can subsequently react with another imine intermediate to form the tertiary amine, tri-(3-phenylpropyl)amine.

The analysis of these higher molecular weight amine byproducts typically requires chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS) for definitive identification. UV-spectroscopy and NMR-spectroscopy can also be employed for the qualitative and quantitative analysis of these amine impurities. nih.gov

The choice of solvent plays a critical role in controlling the selectivity of nitrile hydrogenation and minimizing the formation of secondary and tertiary amine byproducts. bme.hu The solvent can influence the reaction pathway by stabilizing intermediates or affecting the adsorption of reactants and products onto the catalyst surface.

Studies on nitrile hydrogenation have shown that protic solvents, such as ethanol, can significantly enhance the selectivity for the primary amine. bme.huresearchgate.net This is attributed to the ability of the protic solvent to form hydrogen bonds with the primary amine product. This solvation shell effectively shields the amine, hindering its ability to react with the imine intermediate on the catalyst surface, thereby suppressing the formation of secondary and tertiary amines. bme.hu In contrast, aprotic solvents like cyclohexane (B81311) or toluene (B28343) generally result in lower selectivity for the primary amine and a higher proportion of byproducts. researchgate.net

Table 2: General Influence of Solvent Type on Nitrile Hydrogenation Selectivity

| Solvent Type | Example(s) | Effect on Primary Amine Selectivity | Byproduct Formation (Secondary/Tertiary Amines) |

| Protic | Ethanol | High | Low |

| Aprotic | Toluene | Lower | Higher |

Reaction Monitoring Techniques

Modern process development relies heavily on real-time reaction monitoring to gain insights into reaction kinetics, mechanisms, and the formation of transient intermediates or byproducts. researchgate.net For reactions involving this compound, such as its synthesis or subsequent conversion, several Process Analytical Technologies (PAT) can be employed.

Online HPLC and UHPLC systems allow for the automated sampling, dilution, and analysis of reaction mixtures at specified intervals. mt.comacs.org This provides near real-time quantitative data on the concentration of reactants, products, and impurities, enabling precise determination of reaction endpoints and optimization of conditions. lcms.cz

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offer non-invasive, continuous monitoring directly within the reactor. rsc.org For instance, in-situ NMR can track the disappearance of the characteristic nitrile signal of this compound and the simultaneous appearance of signals corresponding to the product, providing a detailed kinetic profile of the reaction without the need for sampling. rsc.org This approach is particularly powerful for identifying short-lived intermediates that might be missed by offline chromatographic methods. researchgate.net

Analytical and Characterization Methodologies

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for separating components of a mixture. wvu.eduwpmucdn.com Its application in the context of 3-Phenylpropionitrile primarily involves monitoring reaction progress, assessing purity, and providing a preliminary method for the identification of the compound. wvu.edu The principle of separation in TLC is based on the differential partitioning of compounds between a stationary phase, which is a solid adsorbent coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. wpmucdn.com

The chromatographic behavior of this compound on a TLC plate is dictated by its polarity, the nature of the stationary phase, and the composition of the mobile phase. wpmucdn.com Silica (B1680970) gel, a polar adsorbent, is a commonly used stationary phase for the analysis of moderately polar compounds like this compound. utdallas.edu The choice of the mobile phase, or eluent, is critical for achieving effective separation. wpmucdn.com A solvent system with appropriate polarity will move the compound up the plate, resulting in a characteristic Retardation factor (Rƒ) value. wpmucdn.com The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. wpmucdn.com

Detailed Research Findings:

In the context of the synthesis and purification of this compound, chromatographic methods are essential. One documented method for the purification of this compound involves flash chromatography, a technique closely related to TLC, utilizing silica gel as the stationary phase. researchgate.net The mobile phase employed in this purification was a mixture of hexane (B92381) and ethyl acetate (B1210297) in a 7:3 ratio. researchgate.net This solvent system demonstrates the ability to effectively separate this compound from other components in a reaction mixture.

Given the principles of chromatography, these conditions can be directly applied to the TLC analysis of this compound. The use of a non-polar solvent like hexane and a more polar solvent like ethyl acetate allows for the fine-tuning of the mobile phase's polarity to achieve optimal separation. wvu.edu For this compound, a compound of moderate polarity due to the presence of the nitrile group and the phenyl ring, a mobile phase that is not excessively polar is required to ensure it moves from the baseline but does not travel with the solvent front. wpmucdn.com The 7:3 hexane to ethyl acetate ratio provides such a balance.

While a specific Rƒ value for this compound under these exact conditions is not explicitly documented in the available research, it is expected to be within the optimal range of 0.3 to 0.7 for good separation and visualization. wpmucdn.com The progress of reactions involving this compound can be monitored by spotting the reaction mixture on a TLC plate alongside a reference spot of the pure compound. wvu.edu The disappearance of starting materials and the appearance of the this compound spot at its characteristic Rƒ value would indicate the progression of the reaction.

Interactive Data Table: TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230–240 mesh) researchgate.net |

| Mobile Phase | Hexane/Ethyl Acetate (7:3 v/v) researchgate.net |

| Compound | This compound |

| Expected Rƒ Range | 0.3 - 0.7 wpmucdn.com |

| Visualization | UV light (if the compound is UV active) or staining reagents. |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes

The development of new synthetic methodologies for 3-Phenylpropionitrile is driven by the need for greater efficiency, sustainability, and access to structurally novel derivatives.

Future research will increasingly focus on aligning the synthesis of this compound with the principles of green chemistry. researchgate.net This involves the development of processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acsgcipr.org A significant area of exploration is biocatalysis. For instance, the use of enzymes like nitrilases presents a promising green alternative. Research has demonstrated the high-yield synthesis of this compound from Z-3-phenylpropionaldoxime using recombinant Escherichia coli cells that harbor a gene for phenylacetaldoxime dehydratase. ebi.ac.uk This enzymatic process operates under mild conditions and can achieve a quantitative yield, highlighting the potential of biocatalysis in sustainable chemical production. ebi.ac.uk

Another avenue involves chemoenzymatic synthesis, which combines chemical and enzymatic steps to create more efficient pathways. For example, 3-phenylpropionaldoxime can be formed spontaneously from 3-phenylpropionaldehyde and hydroxylamine in an aqueous or biphasic system and then converted to this compound by recombinant cells, streamlining the process. ebi.ac.uk Further research could explore novel enzymes, reaction media (such as ionic liquids or supercritical fluids), and process intensification techniques like continuous flow reactors to enhance the environmental and economic performance of the synthesis. researchgate.netmdpi.com

| Parameter | Conventional Method (Example) | Green Method (Biocatalytic Example) | Potential Advantages of Green Method |

|---|---|---|---|

| Starting Material | 3-Phenylpropanamide | Z-3-phenylpropionaldoxime | Potentially derived from renewable sources. |

| Reagents | Formic acid, paraformaldehyde | Recombinant E. coli cells | Avoids harsh or toxic reagents. |

| Reaction Conditions | Refluxing for 12 hours | Room temperature | Lower energy consumption, increased safety. |

| Solvent | Acetonitrile (B52724) | Aqueous/biphasic systems | Reduces reliance on volatile organic solvents. |

| Yield | ~85% chemicalbook.com | Quantitative ebi.ac.uk | Higher efficiency, less waste. |

While this compound itself is an achiral molecule, the development of synthetic routes to its chiral derivatives is a significant and largely unexplored area. Such chiral molecules are of high interest in the pharmaceutical industry, where enantiomeric purity is often crucial for therapeutic efficacy. nih.gov Future research could focus on asymmetric synthesis strategies that introduce chirality into the this compound scaffold.

One potential approach is the enantioselective functionalization of the carbon backbone. This could involve developing catalytic systems for the asymmetric alpha- or beta-functionalization of the propionitrile chain. Although direct asymmetric synthesis of chiral this compound derivatives is not widely reported, progress in related areas, such as the catalytic atroposelective synthesis of axially chiral benzonitriles using chiral N-heterocyclic carbene (NHC) pre-catalysts, provides a conceptual framework for future investigations. nih.gov The challenge lies in creating catalysts that can effectively control stereochemistry in reactions involving the aliphatic chain of this compound. The principles of absolute asymmetric synthesis, where chirality emerges from achiral precursors without an external chiral source, could also inspire novel pathways, potentially through dynamic crystallization processes. mdpi.comnih.gov

Expanded Reactivity and Derivatization

Unlocking the full synthetic potential of this compound requires moving beyond its traditional reactions and exploring novel transformations to create a wider array of complex and functionalized molecules.

The nitrile group in this compound is known to undergo reactions like hydrogenation to amines, as well as cycloadditions and nucleophilic additions to form nitrogen-containing heterocycles. fiveable.mefiveable.mesemanticscholar.org However, there is significant scope for investigating new reaction classes. A promising direction is the exploration of multicomponent cascade reactions. For example, research on related 3-hydroxypropionitrile derivatives has shown that they can undergo a palladium-catalyzed multicomponent reaction with arylboronic acids to produce substituted dihydrochalcones. nih.gov Applying similar cascade strategies directly to this compound or its simple derivatives could provide rapid access to complex molecular architectures.

Further research could also investigate transition-metal-catalyzed C-H activation of the aliphatic chain or the aromatic ring. This would allow for the direct introduction of new functional groups without pre-functionalization, representing a more atom-economical approach to derivatization.

The synthesis of complex, polyfunctionalized derivatives of this compound is a key area for future development. The molecule possesses two distinct reactive regions: the nitrile group and the phenyl ring. fiveable.me A strategic combination of reactions at both sites could lead to novel compounds with potential applications in medicinal chemistry and materials science.

Future work could focus on developing orthogonal protection and activation strategies that allow for the selective modification of one part of the molecule while leaving the other intact. For instance, one could first introduce substituents onto the phenyl ring via electrophilic aromatic substitution and then perform a complex transformation on the nitrile group. The synthesis of new fluorophores from disubstituted benzanthrone derivatives illustrates how nucleophilic substitution reactions can be used to build complex structures on aromatic cores, a strategy that could be adapted for this compound. mdpi.com The goal is to build a "synthetic toolbox" that enables the systematic and predictable construction of diverse and highly functionalized derivatives from a simple starting material.

Advanced Catalysis Research

Catalysis is central to the synthesis and functionalization of this compound. Future research in this area will focus on discovering more active, selective, and robust catalysts to drive both existing and new transformations.

A key area for advancement is in the synthesis of this compound itself. Nickel-catalyzed hydrocyanation of styrene typically yields the branched product, 2-phenylpropionitrile. However, research has shown that the addition of a Lewis acid like aluminum chloride (AlCl₃) can dramatically invert the regioselectivity, leading to the desired linear product, this compound, in high yield. ebi.ac.uk Further investigation into Lewis acid effects, ligand design, and alternative metal catalysts could lead to even more efficient and selective processes.

In the functionalization of this compound, advanced catalytic systems are crucial. The heterogeneous catalytic hydrogenation of the nitrile group to 3-phenylpropylamine (B116678) over palladium on carbon (Pd/C) is an established process. semanticscholar.orgnih.gov Future research could explore the use of novel catalyst supports, bimetallic catalysts, or nanomaterials to improve selectivity and reduce the formation of byproducts like secondary and tertiary amines. semanticscholar.orgnih.govmdpi.com Furthermore, the development of palladium catalysts for cascade reactions, as seen in the synthesis of dihydrochalcones from related compounds, showcases the power of modern catalysis to orchestrate complex transformations in a single step. nih.gov Exploring organocatalysis and photocatalysis could also open up entirely new reaction pathways for this compound that are not accessible with traditional metal catalysts. hilarispublisher.com

| Application Area | Catalytic System | Transformation | Key Research Finding/Future Direction |

|---|---|---|---|

| Synthesis | Nickel / Lewis Acid (AlCl₃) | Styrene Hydrocyanation | Lewis acid inverts regioselectivity to favor the linear this compound product. ebi.ac.uk Future work could optimize the Lewis acid and ligands. |

| Functionalization (Reduction) | Palladium on Carbon (Pd/C) | Nitrile Hydrogenation | Selectively produces 3-phenylpropylamine. semanticscholar.orgnih.gov Future research could focus on novel supports or bimetallic catalysts to enhance selectivity. |

| Functionalization (Derivatization) | Palladium Catalyst | Multicomponent Cascade Reaction | Enables synthesis of complex molecules like dihydrochalcones from related nitriles. nih.gov Future work could apply this concept directly to this compound. |

Design of Highly Selective and Active Catalytic Systems

The synthesis and conversion of this compound often face challenges related to selectivity. For instance, the heterogeneous catalytic hydrogenation of this compound to produce 3-phenylpropylamine (PPA)—a valuable pharmaceutical intermediate—demonstrates the need for improved catalytic systems. nih.govnih.gov While palladium on carbon (Pd/C) catalysts can achieve high conversion rates, selectivity towards the desired primary amine can be low, with significant formation of secondary and tertiary amines.

Future research is focused on designing catalysts that can enhance selectivity. One promising approach is the modification of reaction conditions and the use of additives. A notable example, though for the synthesis of this compound itself, is the nickel-catalyzed hydrocyanation of styrene. Researchers discovered a dramatic shift in regioselectivity by adding a Lewis acid. Without the additive, the reaction predominantly yields the branched product 2-phenylpropionitrile. However, the addition of aluminum chloride (AlCl₃) in the presence of phosphite ligands inverted the selectivity, yielding up to 83% of the linear this compound. ebi.ac.uk

Exploring novel reaction media, such as ionic liquids, also presents a promising avenue for enhancing selectivity in nitrile hydrogenation, a strategy that could be adapted for this compound. researchgate.net

Catalytic Systems for this compound Reactions

| Reaction | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Hydrogenation of this compound | Pd/C with acidic additives | Achieved 76% conversion but only 26% selectivity to the primary amine, 3-phenylpropylamine. | nih.gov |

| Hydrocyanation of Styrene | Ni catalyst with AlCl₃ and phosphite ligands | Inverted regioselectivity to achieve up to 83% of the linear product, this compound. | ebi.ac.uk |

Investigation of Catalyst Deactivation Mechanisms

Catalyst deactivation is a critical issue in industrial chemical processes, leading to reduced efficiency and increased costs. mdpi.com The primary mechanisms of deactivation for heterogeneous catalysts include poisoning, fouling, thermal degradation (sintering), and leaching of the active species. researchgate.netchemcatbio.orgscispace.com

Poisoning : Strong chemisorption of reactants, products, or impurities onto active sites. In nitrile hydrogenations, the amine products can strongly adsorb on the catalyst surface, blocking sites for further reaction. chemcatbio.org

Fouling : Physical deposition of substances, like carbonaceous residues (coke), onto the catalyst surface, blocking pores and active sites. researchgate.netchemcatbio.org

Sintering : Agglomeration of metal particles at high temperatures, leading to a loss of active surface area. chemcatbio.org

While these mechanisms are well-known, specific investigations into their effects on catalysts used in the synthesis and reactions of this compound are a crucial area for future research. Understanding how and why catalysts lose activity over time will enable the development of more robust and long-lasting catalytic systems, improving the economic viability of related processes.

Flow Chemistry Applications for this compound Reactions

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages such as enhanced heat and mass transfer, improved safety, and better scalability. nih.govup.ac.za These benefits are particularly relevant for reactions involving this compound.

For example, the hydrogenation of nitriles is often highly exothermic. In a traditional batch reactor, this can lead to poor temperature control, resulting in side reactions and reduced selectivity. A continuous flow reactor allows for much more efficient heat removal, maintaining precise temperature control and potentially improving the yield of the desired amine product. nih.gov Similarly, hazardous reagents sometimes used in the synthesis of nitriles can be handled more safely in the small, contained volumes of a flow system. soci.org

Future research will likely focus on translating batch syntheses involving this compound into continuous flow processes. This could lead to the development of more efficient, safer, and scalable methods for producing this compound and its valuable derivatives. up.ac.za The ability to "telescope" multiple reaction steps in a continuous sequence without intermediate purification is another key advantage that could streamline synthetic routes. up.ac.za

Applications in Emerging Fields

The unique chemical structure of this compound, combining a phenyl ring with a reactive nitrile group, makes it a candidate for applications in new and emerging areas of science and technology.

Advanced Materials Science

While not yet widely used in materials science, this compound serves as a potential building block for novel polymers and functional materials. The nitrile group is a versatile functional handle that can participate in various polymerization reactions or be chemically transformed into other groups, such as amines or carboxylic acids. These transformed monomers could then be used to create specialty polymers. The presence of the phenyl group can impart desirable properties to a polymer, such as increased thermal stability, rigidity, and specific optical characteristics. Future research could explore the use of this compound-derived monomers in the synthesis of advanced polymers for electronics, aerospace, or biomedical applications.

Bioconjugation and Chemical Biology

Bioconjugation is the process of linking molecules to biomolecules like proteins or antibodies, often for therapeutic or diagnostic purposes. While the nitrile group of this compound is not typically reactive under biological conditions, its derivatives are of growing interest. For instance, related compounds known as 3-arylpropiolonitriles have shown promise as alternatives to traditional maleimides for linking molecules to cysteine residues in proteins. researchgate.net These compounds form more stable linkages, which is a significant advantage for in vivo applications. researchgate.net

This suggests that derivatives of this compound could be developed as novel reagents for bioconjugation. The nitrile group can be converted into other functionalities that can then be used to attach drugs, imaging agents, or other molecules to biological targets. This remains a largely unexplored but promising field of research.

Computational Modeling Enhancements

Computational modeling has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, techniques like Density Functional Theory (DFT) are already providing significant insights.

Researchers have used DFT calculations to:

Clarify Reaction Mechanisms : Modeling has helped to understand the inversion of regioselectivity in the nickel-catalyzed hydrocyanation of styrene, explaining the effect of Lewis acid additives on the reaction pathway. ebi.ac.uk

Explain Selectivity : In the hydrogenation of this compound, quantum chemical calculations have been performed to compare the adsorption strengths of different reaction intermediates on the palladium catalyst surface. This helps to explain why certain products are formed preferentially over others. nih.govnih.gov

Future advancements in computational modeling will further enhance these capabilities. More powerful computers and sophisticated algorithms will allow for the simulation of more complex systems, including the explicit modeling of solvent effects and catalyst surfaces. This will enable researchers to not only explain experimental observations but also to predict the performance of new, untested catalysts and reaction conditions, thereby accelerating the design of more efficient and selective processes for the synthesis and conversion of this compound.

Predictive Modeling of Reaction Outcomes and Selectivity

The application of predictive modeling to chemical reactions is a rapidly expanding field that holds significant promise for optimizing the synthesis of compounds like this compound. By leveraging computational power, it is possible to forecast the outcomes of chemical reactions with increasing accuracy, thereby reducing the need for extensive empirical experimentation.

Predictive modeling in chemistry often utilizes quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. These models are built on the principle that the chemical structure of a molecule dictates its physical properties and reactivity. For the synthesis of this compound, predictive models could be developed to forecast key reaction metrics such as yield, selectivity, and reaction rate under various conditions.

Key areas for future research include:

Reaction Yield Prediction: Developing models that can predict the yield of this compound from different synthetic routes (e.g., cyanation of 3-phenylpropyl halides, hydrocyanation of styrene) by considering parameters such as catalyst type, solvent, temperature, and reactant concentrations.

Selectivity Modeling: In reactions where multiple products are possible, predictive models can be trained to determine the conditions that favor the formation of this compound over byproducts. This is particularly relevant for catalytic processes where regioselectivity and chemoselectivity are crucial.

Solvent and Catalyst Effects: Computational models can simulate the effect of different solvents and catalysts on the reaction energy profiles, helping to identify the most efficient and environmentally benign options for the synthesis of this compound.

The development of such models would rely on the availability of high-quality experimental data. A systematic approach involving high-throughput experimentation (HTE) to generate large datasets of reaction outcomes would be invaluable for training and validating robust predictive models.

Machine Learning Approaches for Synthesis Design

Machine learning (ML), a subset of artificial intelligence, is revolutionizing how chemists approach the design of synthetic pathways. ML algorithms can learn from vast amounts of chemical reaction data to propose novel and efficient synthetic routes that may not be immediately obvious to human chemists.

For this compound, machine learning could be applied in several ways to enhance its synthesis:

Retrosynthesis Prediction: ML-powered retrosynthesis tools can analyze the structure of this compound and propose a series of reactions to disconnect the molecule into simpler, commercially available starting materials. These tools can provide multiple potential synthetic routes, ranked by feasibility, cost, and step-count.

Optimization of Reaction Conditions: Machine learning models can be trained on experimental data to identify the optimal set of reaction conditions (e.g., temperature, pressure, catalyst loading) to maximize the yield and purity of this compound. This can be achieved through techniques like Bayesian optimization, which can efficiently explore the parameter space.

Discovery of Novel Catalysts: By analyzing the relationship between catalyst structure and reaction performance, machine learning algorithms can help in the design of novel, more efficient catalysts for the synthesis of this compound. This could lead to the development of catalysts that are more active, selective, and sustainable.

The success of machine learning in synthesis design is heavily dependent on the quality and quantity of the data used for training. The creation of comprehensive and standardized databases of chemical reactions is therefore a critical prerequisite for the advancement of this field. As more data becomes available, the accuracy and predictive power of machine learning models for chemical synthesis will continue to improve, paving the way for more efficient and innovative approaches to the production of important chemical compounds like this compound.

常见问题

Q. What enzymatic pathways are involved in the degradation of this compound, and how do substrate specificities impact this process?

- Answer: Nitrilases such as NitTv1 from Agaricomycotina exhibit low activity toward this compound (6.26% relative activity compared to fumarontirile), while other enzymes (NitAg, NitSh) show negligible activity. This substrate specificity highlights the challenge in biodegradation and suggests engineering nitrilases for improved efficiency .

Q. How does thermal degradation of glucosinolates contribute to the formation of this compound in plant materials?

- Answer: In watercress (Lepidium sativum), heating gluconasturtiin (a glucosinolate) above 120°C induces thermal degradation, producing this compound stoichiometrically. This process is accelerated at 130°C, where glucosinolate loss correlates directly with nitrile formation .

Methodological Notes

- Data Contradictions: While AlCl₃ enhances linear selectivity in hydrocyanation , hydroboration selectivity is temperature-dependent . These differences arise from distinct catalytic systems and should be contextualized in mechanistic studies.

- Experimental Design: For synthetic routes, include kinetic profiling (e.g., NMR monitoring) and DFT calculations to validate intermediate stability . For enzymatic studies, use relative activity assays with purified nitrilases and standardized substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。